

Vulgaxanthin I chemical structure and properties

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Compound of Interest

Compound Name: *Vulgaxanthin I*

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Vulgaxanthin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow-orange betaxanthin pigment found in various plants of the Caryophyllales order, most notably in beets (*Beta vulgaris*) and swiss chard.[1] As a member of the betalain family of pigments, it contributes to the vibrant coloration of these plants and possesses significant biological activities, including antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of **Vulgaxanthin I**, with a focus on its potential applications in research and drug development. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a visualization of its biosynthetic pathway.

Chemical Structure and Properties

Vulgaxanthin I is a derivative of betalamic acid, the chromophore common to all betalains, conjugated with the amino acid glutamine.[4] Its chemical structure is characterized by a dihydropyridine ring system responsible for its color and a glutamine residue.

Table 1: Chemical Identifiers and Properties of **Vulgaxanthin I**

Property	Value	Reference(s)
IUPAC Name	(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid	[5]
CAS Number	904-62-1	[5][6][7][8]
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₇	[5][6][7][8][9]
Molecular Weight	339.30 g/mol	[5][7][8][9]
Appearance	Yellow to dark orange liquid	[10]
Solubility	Soluble in water and DMSO. Limited solubility in organic solvents.	[6][10]
Purity (commercial)	>98% by HPLC	[7]
Storage	-20 °C	[10]

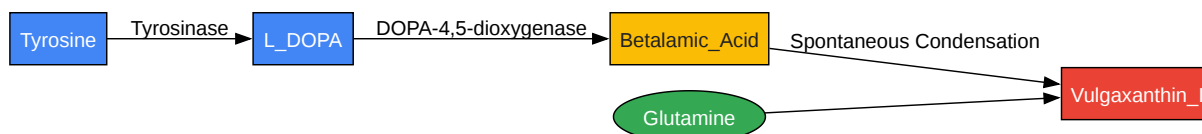
Table 2: Spectroscopic and Physicochemical Properties of **Vulgaxanthin I**

Property	Value	Reference(s)
UV-Vis Absorption Maximum (λ _{max})	476 - 480 nm in water	[10][11]
Molar Absorption Coefficient (ε)	46,000 (M cm) ⁻¹ at 480 nm	[10]
Apparent Permeability Coefficient (P _{app})	6.49 (±0.21) × 10 ⁻⁷ cm s ⁻¹ (in Caco-2 cells)	[2]

Biosynthesis of Vulgaxanthin I

Vulgaxanthin I is synthesized in plants via the betalain biosynthetic pathway, which originates from the amino acid tyrosine.[9] The key steps involve the enzymatic conversion of tyrosine to

L-DOPA, which then serves as a precursor for the formation of betalamic acid. The spontaneous condensation of betalamic acid with glutamine results in the formation of **Vulgaxanthin I**.



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Caption: Biosynthetic pathway of **Vulgaxanthin I**.

Biological Activities and Signaling Pathways

Vulgaxanthin I exhibits notable antioxidant and anti-inflammatory properties.[2][3] Studies have shown its ability to scavenge free radicals and reduce the expression of pro-inflammatory mediators.

Anti-inflammatory Activity

In vitro studies using Caco-2 intestinal cells have demonstrated that **Vulgaxanthin I** can attenuate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This suggests a potential role in mitigating inflammatory conditions in the gut.

Antioxidant Activity

The antioxidant capacity of **Vulgaxanthin I** is attributed to its ability to donate electrons and stabilize free radicals. It has been shown to reduce cellular reactive oxygen species (ROS) levels in response to oxidative stress.

Experimental Protocols

Extraction and Purification of Vulgaxanthin I from Beta vulgaris

This protocol is based on a flash column chromatography method.[\[4\]](#)

Materials:

- Yellow beetroot (*Beta vulgaris*)
- Acetonitrile (ACN)
- Formic acid
- Deionized water
- Flash chromatography system
- Reverse-phase C18 column

Procedure:

- Extraction: Homogenize fresh yellow beetroot with a solution of 80% aqueous methanol. Centrifuge the homogenate to pellet solid debris and collect the supernatant.
- Concentration: Evaporate the methanol from the supernatant under reduced pressure to obtain a concentrated aqueous extract.
- Flash Chromatography:
 - Equilibrate a reverse-phase C18 flash chromatography column with 0.1% (v/v) formic acid in water.
 - Load the concentrated extract onto the column.
 - Elute with a gradient of 0-60% acetonitrile in 0.1% (v/v) formic acid.
 - Monitor the eluate at 480 nm and collect the fractions corresponding to **Vulgaxanthin I**.
- Purity Analysis: Assess the purity of the collected fractions using HPLC-DAD. A purity of approximately 79% can be expected with this method.[\[4\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification and purity assessment of **Vulgaxanthin I**.^[2]^[12]

Instrumentation:

- HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
- Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)

Mobile Phase:

- Solvent A: 2% (v/v) formic acid in water
- Solvent B: Methanol (LC-MS grade)

Gradient Elution:

Time (min)	% Solvent B
0 - 9	5 - 25
9 - 12	25 - 70
12 - 13	70 - 5

| 13 - 16 | 5 |

Parameters:

- Flow Rate: 0.13 mL/min
- Column Temperature: 35 °C
- Detection Wavelength: 486 nm
- Injection Volume: 10 µL

UV-Vis Spectrophotometry for Quantification

This protocol allows for the determination of **Vulgaxanthin I** concentration in a solution.[11]

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- 0.05 M phosphate buffer (pH 6.5)

Procedure:

- Dilute the **Vulgaxanthin I** sample in 0.05 M phosphate buffer (pH 6.5).
- Measure the absorbance at 476 nm and 600 nm (for correction).
- Calculate the corrected absorbance for **Vulgaxanthin I**.
- Determine the concentration using the Beer-Lambert law and the molar extinction coefficient ($\epsilon = 48,000 \text{ M}^{-1} \text{ cm}^{-1}$).

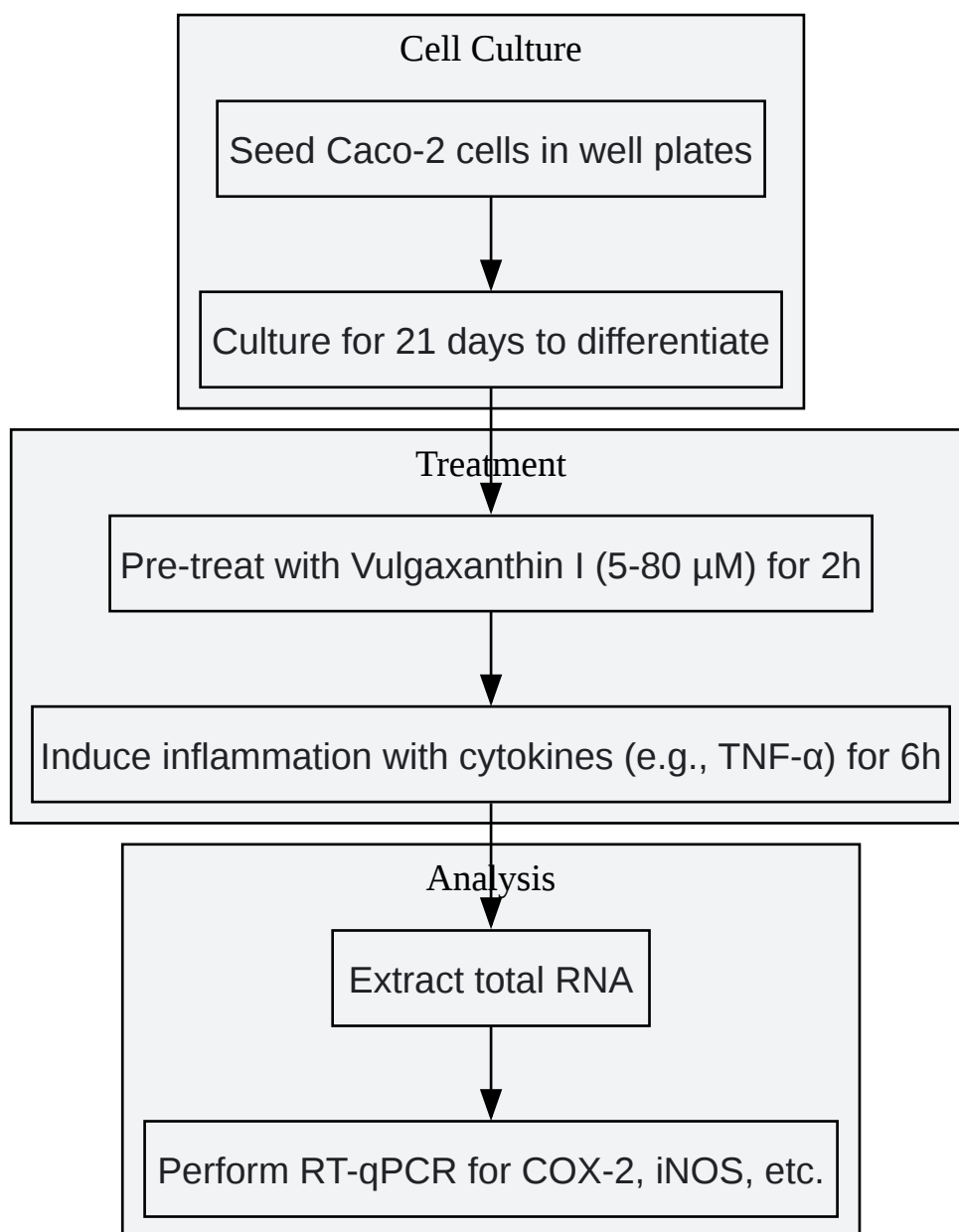
In Vitro Anti-inflammatory Activity Assay in Caco-2 Cells

This protocol assesses the ability of **Vulgaxanthin I** to modulate inflammatory responses in an intestinal cell model.[2][3]

Cell Culture:

- Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they form a differentiated monolayer.

Experimental Workflow:



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Caption: Workflow for assessing the anti-inflammatory activity of **Vulgaxanthin I**.

Procedure:

- Cell Seeding and Differentiation: Seed Caco-2 cells in multi-well plates and allow them to differentiate for 21 days.

- Treatment: Pre-treat the differentiated Caco-2 cell monolayers with various concentrations of **Vulgaxanthin I** (e.g., 5-80 μ M) for 2 hours.
- Inflammatory Challenge: Induce an inflammatory response by adding a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF- α , IL-1 β), for a further 6 hours.
- Gene Expression Analysis:
 - Isolate total RNA from the cells.
 - Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., COX-2, iNOS, IL-6, IL-8).
 - Normalize the expression levels to a housekeeping gene.
- Data Analysis: Compare the gene expression levels in **Vulgaxanthin I**-treated cells to the cytokine-stimulated control to determine the anti-inflammatory effect.

Conclusion

Vulgaxanthin I is a natural pigment with a well-defined chemical structure and promising biological activities. Its antioxidant and anti-inflammatory properties make it a compound of interest for further research in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, analyze, and evaluate the biological effects of **Vulgaxanthin I**, paving the way for potential therapeutic applications.

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